Bcl-2-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bcl-2-IN-19 is a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. The Bcl-2 protein family includes both pro-apoptotic and anti-apoptotic members, and the balance between these proteins determines cell survival or death. This compound specifically targets the anti-apoptotic Bcl-2 protein, making it a valuable compound in cancer research and therapy, particularly for cancers that exhibit overexpression of Bcl-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-19 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a benzothiazole core, followed by functionalization with various substituents to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, using high-quality raw materials, and implementing stringent quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bcl-2-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiazole compounds .
Scientific Research Applications
Bcl-2-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of Bcl-2 inhibitors and to develop new analogs with improved properties.
Biology: Employed in cell culture studies to investigate the role of Bcl-2 in apoptosis and to identify potential biomarkers for cancer therapy.
Mechanism of Action
Bcl-2-IN-19 exerts its effects by binding to the Bcl-2 protein and inhibiting its anti-apoptotic function. This interaction disrupts the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. The inhibition of Bcl-2 results in the release of pro-apoptotic factors such as BAX and BAK, which permeabilize the mitochondrial membrane and trigger the activation of caspases, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Bcl-2-IN-19 in terms of their mechanism of action and therapeutic applications. These include:
Venetoclax: A highly selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
Navitoclax: An inhibitor of both Bcl-2 and Bcl-xL, used in clinical trials for various hematologic malignancies.
A-1331852: A selective Bcl-xL inhibitor with potent apoptotic activity in Bcl-xL-dependent tumor cells.
Uniqueness of this compound
This compound is unique due to its high selectivity for the Bcl-2 protein and its potent inhibitory activity. Unlike some other Bcl-2 inhibitors, this compound does not significantly inhibit other members of the Bcl-2 family, such as Bcl-xL or Mcl-1. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential .
Properties
Molecular Formula |
C21H14F4N2O2S |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1-[(3,4-difluorophenyl)methyl]-5-methylsulfonylbenzimidazole |
InChI |
InChI=1S/C21H14F4N2O2S/c1-30(28,29)16-3-5-20-19(10-16)26-21(13-7-14(22)9-15(23)8-13)27(20)11-12-2-4-17(24)18(25)6-12/h2-10H,11H2,1H3 |
InChI Key |
GNWOOAWIQXEYCD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC(=CC(=C3)F)F)CC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.